N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide
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Overview
Description
N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, and a naphthalenesulfonamide moiety, which is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Attachment of the Naphthalenesulfonamide Moiety: This step involves the sulfonation of naphthalene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids like sulfuric acid and subsequent neutralization.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the naphthalenesulfonamide intermediate using reagents such as coupling agents (e.g., EDC, DCC) under controlled temperatures and pH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity
Uniqueness
N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a naphthalenesulfonamide moiety. This combination may confer distinct biological activities and chemical properties compared to other sulfonamides .
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21-14(2)17(12-19-21)13-20(3)24(22,23)18-10-9-15-7-5-6-8-16(15)11-18/h5-12H,4,13H2,1-3H3 |
InChI Key |
FEHZSXXWSXKXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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